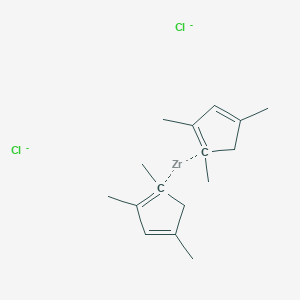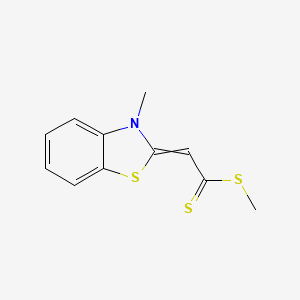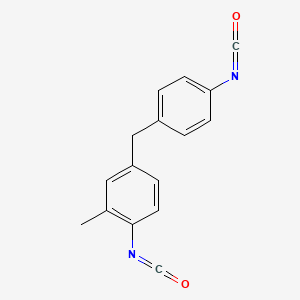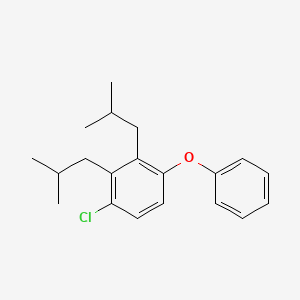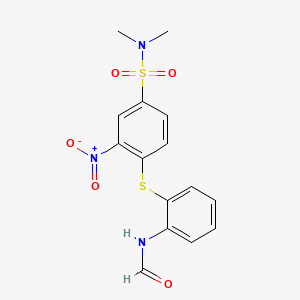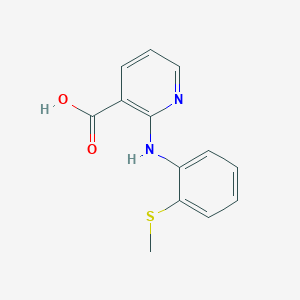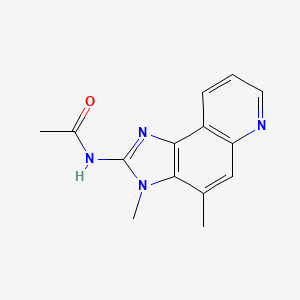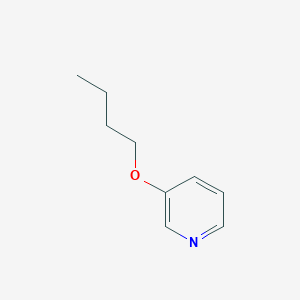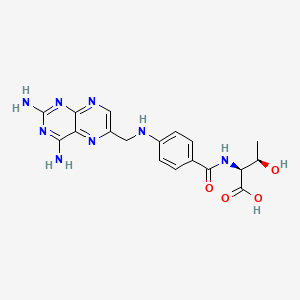
p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide is an organic compound with a complex structure that includes methoxy groups and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide typically involves the reaction of p-methoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the hydrazide functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or ethers.
Scientific Research Applications
p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Similar Compounds
p-Methoxybenzaldehyde: A precursor in the synthesis of p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide.
p-Methoxyphenylhydrazine: Another hydrazine derivative with similar functional groups.
4-Methoxyphenylboronic acid: Used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual methoxy groups and hydrazide functionality make it a versatile compound for various applications.
Properties
CAS No. |
58973-46-9 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)propanehydrazide |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-7-3-12(4-8-14)11-16(17(20)19-18)13-5-9-15(22-2)10-6-13/h3-10,16H,11,18H2,1-2H3,(H,19,20) |
InChI Key |
RCDVIPYNUISWPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

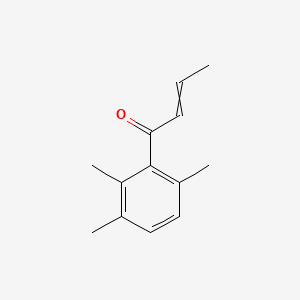
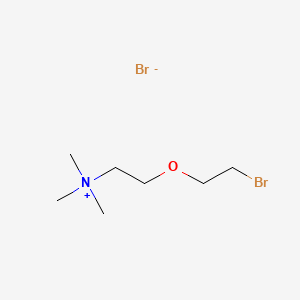
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
